3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic core with nitrogen atoms at positions 2 and 2. The substituents include a 2-chlorobenzyl group at position 3 and a 2-fluorobenzylthio moiety at position 2 (Figure 1). Pyrimidine derivatives are pharmacologically significant due to their roles in nucleic acid metabolism and enzyme inhibition, particularly in anticancer and antimicrobial therapies .
Figure 1: Structure of 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25-21(26)28-13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJLMIUBPXNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the pyridopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents, suggests diverse mechanisms of action against various biological targets.
Chemical Structure and Properties
The molecular formula of 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is C26H20ClFN3OS. The presence of both a chlorobenzyl and a fluorobenzyl thioether group enhances its lipophilicity and potential interactions with biological membranes.
Biological Activity Overview
The biological activities of this compound have been investigated primarily concerning its antimicrobial , anticancer , and antiviral properties. Below are detailed findings from various studies:
Anticancer Activity
Recent studies have demonstrated that pyridopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 40 µM against breast and lung cancer cell lines, indicating moderate to high cytotoxicity .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties, showing effectiveness against both bacterial and fungal strains. In vitro studies indicated that it inhibits the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 25 µg/mL .
Antiviral Activity
Emerging research has highlighted the antiviral potential of pyridopyrimidine derivatives against viruses such as HIV and influenza. The mechanism appears to involve inhibition of viral replication through interference with viral polymerases, although specific data on this compound is still limited .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The thioether group may interact with thiol-containing enzymes, disrupting their function.
- DNA Intercalation : The planar structure allows for potential intercalation into DNA, affecting replication and transcription processes.
- Kinase Inhibition : Some derivatives have shown inhibitory effects on key kinases involved in cell proliferation pathways, which could explain their anticancer activity .
Case Studies
- Anticancer Efficacy : A study evaluated several pyridopyrimidine derivatives for their anticancer properties, revealing that compounds similar to 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 20 µM .
- Antimicrobial Screening : In a comparative study on antimicrobial activity, this compound was effective against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus .
Scientific Research Applications
The compound's structure suggests potential for various biological activities. Here are some highlighted applications:
Antimicrobial Activity
Research indicates that pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against bacteria such as Mycobacterium tuberculosis. For instance, derivatives have reported IC50 values in the range of to against this pathogen .
Anticancer Properties
Pyrido[2,3-d]pyrimidines have been investigated for their anticancer effects. Studies suggest that modifications in their structure can enhance selectivity and potency against various cancer cell lines. For example:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cell division and metabolism, leading to reduced tumor growth .
- Case Study : A study evaluated substituted pyrido[2,3-d]pyrimidine derivatives for their cytotoxicity against human cancer cells, indicating promising results for compounds similar to the target compound .
Enzyme Inhibition
Some derivatives have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as survival and metabolism. This inhibition can provide therapeutic avenues for diseases like cancer and autoimmune disorders .
Synthesis and Characterization
The synthesis of 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions:
- Formation of the pyrido[2,3-d]pyrimidine core.
- Functionalization through nucleophilic substitutions to introduce thio and chlorobenzyl groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
- Antitubercular Activity : A study evaluated various substituted pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures .
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituents, emphasizing how variations influence physicochemical and biological properties.
Key Observations:
Thiazole substituents (e.g., K5) introduce heterocyclic diversity, often linked to improved cytotoxicity .
Substituent Effects: Halogenated benzyl groups (2-chloro, 2-fluoro) enhance metabolic stability and target binding via hydrophobic interactions . Trifluoromethyl groups () improve bioavailability and resistance to oxidative degradation . Amino groups () may facilitate hydrogen bonding with biological targets, such as kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
